2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole
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Overview
Description
2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole is an organic compound with the molecular formula C8H3BrF3NS. It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 2-position and a trifluoromethylthio group at the 7-position.
Preparation Methods
The synthesis of 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole typically involves organic reactions using specific reagents and catalysts. One common method includes the reaction of 2-aminobenzothiazole with bromine and trifluoromethylthiolating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of functional polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole include other benzo[d]thiazole derivatives with different substituents. For example:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar structure but with the trifluoromethyl group at the 6-position.
2,4-Disubstituted Thiazoles: These compounds have substitutions at the 2 and 4 positions, affecting their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C8H3BrF3NS2 |
---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS2/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H |
InChI Key |
NMXFNWBZPMJADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)SC(=N2)Br |
Origin of Product |
United States |
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